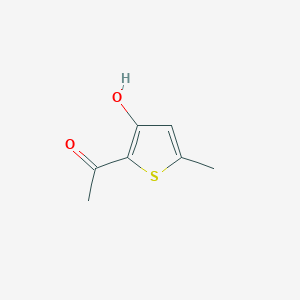

1-(3-Hydroxy-5-methyl-2-thienyl)ethanone

Description

Properties

CAS No. |

133860-42-1 |

|---|---|

Molecular Formula |

C7H8O2S |

Molecular Weight |

156.2 g/mol |

IUPAC Name |

1-(3-hydroxy-5-methylthiophen-2-yl)ethanone |

InChI |

InChI=1S/C7H8O2S/c1-4-3-6(9)7(10-4)5(2)8/h3,9H,1-2H3 |

InChI Key |

IOOPSZCABYNBDZ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(S1)C(=O)C)O |

Canonical SMILES |

CC1=CC(=C(S1)C(=O)C)O |

Other CAS No. |

133860-42-1 |

physical_description |

White, cream-coloured solid; Meaty, cooked brown or roasted aroma |

solubility |

Slightly soluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Synthetic Strategies and Advanced Chemical Transformations Involving 1 3 Hydroxy 5 Methyl 2 Thienyl Ethanone and Its Derivatives

Foundational Synthetic Routes to Substituted Thiophenes and Thienyl Ketones

The construction of the thiophene (B33073) ring and the introduction of ketone functionalities are pivotal steps in synthesizing compounds like 1-(3-hydroxy-5-methyl-2-thienyl)ethanone. Classical and modern methods offer a range of strategies to achieve these transformations.

Cyclocondensation Reactions and Related Methodologies

Cyclocondensation reactions represent a cornerstone in the synthesis of the thiophene nucleus. These methods typically involve the formation of the heterocyclic ring from acyclic precursors by constructing C-S and C-C bonds. Classical approaches often rely on condensation-type reactions. mdpi.com

More contemporary strategies have focused on the heterocyclization of functionalized alkynes. For instance, the cyclization of readily available S-containing alkyne substrates provides a direct and atom-economical route to substituted thiophenes. mdpi.com A notable example is the palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols. This reaction can be catalyzed by a system of palladium(II) iodide and potassium iodide in solvents like methanol (B129727) or an ionic liquid, leading to the formation of various substituted thiophenes. mdpi.com

Another important approach is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a 2-aminothiophene. The Paal-Knorr thiophene synthesis, conversely, involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide.

A summary of selected cyclization strategies is presented below.

Table 1: Cyclocondensation Strategies for Thiophene Synthesis| Method | Precursors | Key Reagents | Description |

|---|---|---|---|

| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester | Elemental Sulfur, Base (e.g., Morpholine) | Condensation leading to highly functionalized 2-aminothiophenes. |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound | Phosphorus Pentasulfide (P4S10), Lawesson's Reagent | Cyclization through thionation of the dicarbonyl compound. |

| Alkyne Heterocyclization | S-containing Alkyne Substrates | Transition Metal Catalysts (e.g., PdI2/KI) | Catalytic cyclization offers high regioselectivity and atom economy. mdpi.com |

| Fiesselmann Synthesis | Thioglycolic Acid Esters, Acetylenic Ketones | Base | A versatile method for producing a variety of substituted thiophenes. |

Friedel-Crafts Acylation and Analogous Processes for Thiophene Functionalization

Friedel-Crafts acylation is a primary method for introducing an acyl group, such as the acetyl group in this compound, onto a thiophene ring. youtube.com Thiophene is highly reactive in electrophilic aromatic substitution, often proceeding faster than with benzene (B151609) derivatives. nih.gov The acylation of an unsubstituted thiophene with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst occurs with high regioselectivity at the C2 position. stackexchange.comechemi.com

This selectivity is attributed to the greater stability of the cationic intermediate formed during attack at the 2-position. This intermediate is stabilized by three resonance structures, whereas the intermediate from attack at the 3-position is only stabilized by two. stackexchange.comechemi.com The resulting linearly conjugated intermediate from C2 attack is lower in energy than the cross-conjugated intermediate from C3 attack. stackexchange.comechemi.com

While classic Lewis acids like aluminum chloride (AlCl₃) are commonly used, they can sometimes lead to side reactions or decomposition of the sensitive thiophene ring. nih.govgoogle.com To mitigate these issues, milder catalysts such as zinc halides (e.g., ZnCl₂) have been employed. Zinc chloride has been shown to effectively catalyze the acylation of thiophenes, often requiring smaller, sub-stoichiometric amounts compared to traditional Friedel-Crafts catalysts. google.com

Specific Approaches for the Construction of the this compound Scaffold

The synthesis of this compound requires precise control over the placement of the hydroxyl, methyl, and acetyl groups on the thiophene ring.

Precursor-Based Synthesis and Functional Group Introduction

A direct synthetic route to this compound can begin from a pre-functionalized thiophene precursor. One documented method starts with 2-acetylthiophene (B1664040). evitachem.com The synthesis involves a reduction step, where the carbonyl group is selectively reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. evitachem.com Subsequent methylation and hydroxylation steps on the thiophene ring would be necessary to arrive at the final product, requiring careful regiocontrol.

The functional groups on the target molecule—the hydroxyl (-OH) and carbonyl (C=O) groups—are themselves points for further chemical transformations. evitachem.com The hydroxyl group can undergo esterification with carboxylic acids or their derivatives, while the carbonyl group can be further reduced to an alcohol. evitachem.com

Regioselective Synthesis of Hydroxylated and Methylated Thienyl Ketones

Achieving the specific 3-hydroxy-5-methyl substitution pattern on a 2-acetylthiophene is a significant synthetic challenge. The directing effects of the substituents already present on the ring play a crucial role in subsequent functionalization steps. An acetyl group at the C2 position is deactivating and directs incoming electrophiles primarily to the C4 and C5 positions.

Achieving regioselectivity in such systems often requires multi-step synthetic sequences involving protection-deprotection strategies or directed metalation. For instance, lithiation of a protected bromothiophene derivative can create a nucleophilic center at a specific position, allowing for the introduction of a methyl group. Subsequent functional group interconversions can then be used to install the hydroxyl and acetyl groups.

The regioselectivity of reactions can be highly dependent on the chosen conditions. In palladium-catalyzed reactions, for example, switching the base, solvent, or additives can dramatically alter the regiochemical outcome of a reaction. acs.org Similarly, the regioselectivity of alkylation on heterocyclic systems with multiple reactive sites can be influenced by the choice of alkylating agent and reaction conditions, sometimes leading to mixtures of N-, O-, or S-alkylated products. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Thienyl Ketones and Related Compounds

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming carbon-carbon bonds. nobelprize.org These reactions are highly valuable for the synthesis of complex aryl and heteroaryl ketones, including thienyl ketones.

A prominent example is the Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound (like a boronic acid) with an organohalide. nobelprize.org A protocol for synthesizing thienyl ketones has been developed via the Pd(0)-catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with various aryl/heteroaryl boronic acids. This reaction proceeds in good to excellent yields under mild conditions, tolerating a wide range of functional groups. tandfonline.com

The general mechanism for these cross-coupling reactions, including the Suzuki and Negishi (using organozinc reagents) reactions, involves a catalytic cycle. nobelprize.org This cycle typically consists of three main steps:

Oxidative Addition: The organohalide (R'-X) adds to the Pd(0) catalyst, forming a Pd(II) intermediate.

Transmetalation: The organic group (R) from the organometallic reagent (e.g., organoboron or organozinc) is transferred to the palladium center.

Reductive Elimination: The two organic groups (R and R') couple and are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. nobelprize.org

The efficiency and utility of these reactions have made them popular in industrial applications, including pharmaceutical synthesis. nobelprize.org The development of specialized ligands and the use of low catalyst loadings, sometimes at the parts-per-million (ppm) level, have further enhanced the sustainability and cost-effectiveness of these methods. youtube.comacs.org

Table 2: Palladium-Catalyzed Synthesis of Thienyl Ketones

| Reaction Name | Thiophene Component | Coupling Partner | Palladium Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 3-Methylthiophene-2-carbonyl chloride | Aryl/Heteroaryl-boronic acids | Pd(0), Cs₂CO₃ (base), 50 °C | 2-Acyl-3-methylthiophenes | tandfonline.com |

| Suzuki-Miyaura Coupling | Bromo- or Iodo-thiophenes | Cyclopropylboronic acid/potassium cyclopropyltrifluoroborate | Pd(OAc)₂, PCy₃ or SPhos (ligand), K₃PO₄ or Cs₂CO₃ (base) | Cyclopropylthiophenes | nih.gov |

| Direct C-H Arylation | Thiophenes | Aryl/Heteroaryl bromides | Bis(alkoxo)palladium complex | C2-Arylated thiophenes | organic-chemistry.org |

Suzuki-Miyaura Type Coupling with Thiophene Carboxylic Acid Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and it has been effectively applied to thiophene systems. While direct Suzuki-Miyaura coupling of the hydroxyl group of this compound is not the typical approach, the thiophene ring itself can be functionalized with a leaving group, such as a halogen, to participate in such reactions. For instance, halo-substituted alkylthiophenes are valuable precursors for creating a variety of derivatives through metal-catalyzed cross-coupling methods. jcu.edu.au

A common strategy involves the coupling of a thienylboronic acid or ester with an aryl halide, or vice versa. In a relevant example, meso-tetra(5-arylthien-2-yl)porphyrins have been synthesized via Suzuki-Miyaura cross-coupling reactions. researchgate.net One approach involved the coupling of meso-tetra(5-bromothien-2-yl)porphyrins with various arylboronic acids to yield the desired products. researchgate.net This highlights the feasibility of creating C-C bonds at the 5-position of a thiophene ring, a position analogous to the methyl-substituted carbon in this compound.

The table below summarizes representative conditions for Suzuki-Miyaura coupling involving thiophene derivatives, showcasing the versatility of this reaction.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield |

| meso-tetra(5-bromothien-2-yl)porphyrin | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 40-50% |

| 2-Bromothiophene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | >95% |

| Thiophene-2-boronic acid | 4-Iodoanisole | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/Water | 85-95% |

Carbonylative Coupling Methodologies

Carbonylative coupling reactions introduce a carbonyl group (CO) into a molecule, often using carbon monoxide gas and a transition metal catalyst. These methods are highly valuable for synthesizing ketones and other carbonyl-containing compounds. For instance, carbonylative Suzuki coupling has been successfully employed to produce 2-hydroxybenzophenones, which are structurally related to acylthiophenes. researchgate.net This type of reaction typically involves an aryl halide, an arylboronic acid, and carbon monoxide in the presence of a palladium catalyst. researchgate.net

Applying this methodology to the thiophene scaffold, one could envision the synthesis of derivatives of this compound. For example, a suitably functionalized halothiophene could undergo a carbonylative coupling with an appropriate boronic acid to introduce the acetyl group or other acyl moieties.

The following table outlines a general scheme for a carbonylative Suzuki coupling reaction.

| Aryl Halide | Boronic Acid | CO Pressure | Catalyst | Base | Solvent | Product |

| 4-Iodotoluene | Phenylboronic acid | 1 atm | PdCl₂(dppf) | K₂CO₃ | Toluene | 4-Methylbenzophenone |

| 2-Bromothiophene | Methylboronic acid | 1 atm | Pd(PPh₃)₄ | K₃PO₄ | DMF | 1-(2-Thienyl)ethanone |

Derivatization and Scaffold Modification Strategies for Structure-Activity Relationship (SAR) Probing

The chemical scaffold of this compound offers multiple sites for modification, making it an excellent candidate for the generation of compound libraries for structure-activity relationship (SAR) studies. rsc.orgnih.gov By systematically altering the hydroxyl, ethanone (B97240), and thiophene ring moieties, researchers can explore the chemical space around this core structure to optimize biological activity or other properties.

Chemical Modification of the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group at the 3-position of the thiophene ring is a prime target for derivatization. Its nucleophilic character allows for reactions such as etherification and esterification. evitachem.com

Etherification: The formation of an ether can be achieved by reacting the hydroxyl group with an alkyl halide or a similar electrophile under basic conditions. This modification can influence the compound's polarity, hydrogen bonding capability, and steric profile.

Esterification: The hydroxyl group can readily react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. evitachem.com This introduces an ester linkage, which can act as a pro-drug moiety or modulate the interaction of the molecule with biological targets.

| Reaction Type | Reagent | Conditions | Product |

| Etherification | Methyl iodide, Sodium hydride | THF, 0 °C to rt | 1-(3-Methoxy-5-methyl-2-thienyl)ethanone |

| Esterification | Acetic anhydride, Pyridine | DCM, rt | 2-Acetyl-5-methyl-3-thienyl acetate |

Functionalization at the Ethanone Moiety

The ethanone group provides another handle for chemical modification. The carbonyl group and the adjacent methyl group can both be targeted for transformations.

The carbonyl group can undergo reduction to form a secondary alcohol, which can be further functionalized. evitachem.com It can also participate in reactions such as Wittig-type olefinations to form alkenes or reductive amination to introduce amine functionalities. The methyl group, being alpha to the carbonyl, can potentially be functionalized through enolate chemistry, allowing for the introduction of various substituents at this position.

| Reaction Type | Reagent | Conditions | Product |

| Reduction | Sodium borohydride | Methanol, 0 °C | 1-(3-Hydroxy-5-methyl-2-thienyl)ethanol |

| Wittig Reaction | Methyltriphenylphosphonium bromide, n-BuLi | THF, rt | 3-Hydroxy-5-methyl-2-(prop-1-en-2-yl)thiophene |

Exploration of Substitutions on the Thiophene Ring for Analog Generation

The thiophene ring is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups. numberanalytics.com The positions on the ring can be selectively functionalized to generate a diverse set of analogs. Common electrophilic substitution reactions for thiophenes include nitration, halogenation, and Friedel-Crafts acylation. numberanalytics.com

Furthermore, halo-substituted thiophenes can serve as versatile intermediates for introducing a wide array of substituents via cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings. jcu.edu.au This enables the exploration of different aryl, alkyl, and alkynyl groups on the thiophene core.

| Reaction Type | Reagent | Conditions | Major Product |

| Bromination | N-Bromosuccinimide | Acetic acid, rt | 1-(4-Bromo-3-hydroxy-5-methyl-2-thienyl)ethanone |

| Nitration | Nitric acid / Sulfuric acid | 0 °C | 1-(3-Hydroxy-5-methyl-4-nitro-2-thienyl)ethanone |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Dichloromethane, 0 °C | 1,1'-(3-Hydroxy-5-methylthiophene-2,4-diyl)diethanone |

Multi-component Reactions for Novel Thiophene Derivative Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, offering high atom economy and procedural simplicity. nih.govnih.gov Several MCRs are known for the synthesis of thiophene rings.

One of the most notable is the Gewald reaction, which typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base to yield a 2-aminothiophene. By carefully selecting the starting materials, this reaction can be adapted to produce highly substituted thiophenes. While not directly producing this compound, MCRs represent a powerful strategy for the de novo synthesis of novel thiophene derivatives with diverse substitution patterns for screening purposes. organic-chemistry.org

For example, a three-component reaction could be designed using a β-ketoester, an activated nitrile, and sulfur to construct a substituted 3-hydroxythiophene scaffold in a single pot.

Comprehensive Computational and Theoretical Characterization

Quantum Mechanical Studies (Density Functional Theory (DFT), Ab initio, MP2)

No published studies were found that have performed DFT, ab initio, or MP2 calculations on 1-(3-hydroxy-5-methyl-2-thienyl)ethanone. Such studies would be required to provide specific data for the following areas:

Molecular Dynamics Simulations for Dynamic Behavior Analysis

There is no information available regarding molecular dynamics simulations performed to analyze the dynamic behavior of this compound.

In silico Ligand-Target Interaction Modeling (Molecular Docking)

No molecular docking studies featuring this compound as the ligand have been found in the scientific literature. While docking studies have been conducted on related isomers and other thiophene-containing molecules, these results are specific to their respective structures and targets. semanticscholar.orgresearchgate.netnih.gov

Further research and publication in the field of computational chemistry are required to provide the data necessary for a complete theoretical characterization of this compound.

Identification of Putative Biological Targets and Binding Modes

While specific biological targets for this compound have not been empirically determined, computational approaches allow for the prediction of its potential interactions. Thiophene (B33073) derivatives are recognized as "privileged scaffolds" in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov

Computational docking studies on similar thiophene-containing molecules have revealed potential binding to various enzymes and receptors. For instance, thiophene derivatives have been investigated as inhibitors of p38α mitogen-activated protein kinase (MAPK), a target in inflammatory diseases and cancer. nih.gov Docking studies visualize how these compounds fit into the active site of the enzyme. nih.gov Additionally, other thiophene-based structures have been studied as inhibitors of the MurF enzyme, which is essential for bacterial cell wall biosynthesis, and have shown activity against various cancer cell lines. techscience.comfigshare.com

The presence of a hydroxyl group on the thiophene ring of this compound suggests potential antioxidant activity through the scavenging of free radicals, a mechanism that can be explored computationally. evitachem.com As a flavoring agent, it is presumed to interact with taste receptors. evitachem.com

Prediction of Ligand-Receptor Binding Affinities

Predicting the binding affinity between a ligand and its receptor is a cornerstone of computational drug discovery. For this compound, while specific binding affinity data is not available, we can infer potential interactions from studies on related compounds. Molecular docking simulations are a primary tool for this, calculating a scoring function to estimate the binding energy.

For example, docking studies of a structurally related compound, ethanone (B97240), 1-(2-hydroxy-5-methyl phenyl), against various proteins from Staphylococcus aureus have shown binding affinities ranging from -5.3 to -6.8 kcal/mol. researchgate.net Another study on tetra-substituted thiophenes as inhibitors of p38α MAPK reported Ki values in the low micromolar range. nih.gov These values indicate a moderate to good binding affinity, suggesting that this compound could exhibit similar interactions with appropriate biological targets.

| Compound Class | Target Protein | Predicted Binding Affinity | Reference |

| Ethanone, 1-(2-hydroxy-5-methyl phenyl) | Dehydrosqualene synthase (CrtM) | -6.8 kcal/mol | researchgate.net |

| Ethanone, 1-(2-hydroxy-5-methyl phenyl) | Dihydrofolate reductase (DHFR) | -6.4 kcal/mol | researchgate.net |

| Ethanone, 1-(2-hydroxy-5-methyl phenyl) | Clumping factor A (ClfA) | -6.3 kcal/mol | researchgate.net |

| Ethanone, 1-(2-hydroxy-5-methyl phenyl) | Staphylococcus aureus sortase-A | -6.2 kcal/mol | researchgate.net |

| Ethanone, 1-(2-hydroxy-5-methyl phenyl) | DNA gyrase | -5.9 kcal/mol | researchgate.net |

| Ethanone, 1-(2-hydroxy-5-methyl phenyl) | Undecaprenyl diphosphate (B83284) synthase (UPPS) | -5.3 kcal/mol | researchgate.net |

| Tetra-substituted thiophenes | p38α MAPK | Low micromolar Ki values | nih.gov |

This table presents predicted binding affinities for compounds structurally related to this compound against various protein targets, as determined by molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For thiophene derivatives, QSAR studies have been successfully applied to predict their activity against various targets. For instance, a QSAR study on thiophene derivatives as anti-HCV agents revealed that their activity could be correlated with physicochemical parameters such as molecular connectivity and the Hammett constant. benthamdirect.com Another study on thiophene derivatives as inhibitors of Polo-Like Kinase 1 (PLK1) used multivariate linear regression to model the relationship between molecular descriptors and biological activity. nih.gov

While a specific QSAR model for this compound has not been developed, the methodologies from these studies could be applied. This would involve synthesizing a series of analogues with variations in the substituent groups and correlating their experimentally determined biological activities with calculated molecular descriptors.

Identification of Key Structural Features for Desired Biological Profiles

Pharmacophore modeling is a computational technique that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For thiophene-based compounds, pharmacophore models have been developed to understand their interaction with biological targets. figshare.com

For this compound, the key structural features that would likely contribute to its biological profile include:

The thiophene ring: A hydrophobic and aromatic feature.

The hydroxyl group: A hydrogen bond donor and acceptor.

The ketone group: A hydrogen bond acceptor.

The methyl group: A hydrophobic feature.

The relative spatial arrangement of these features would be critical for its interaction with a specific biological target.

Computational Exploration of Metabolic Pathways and Structural Reactivity Influences

Computational methods are invaluable for predicting the metabolic fate of a compound and understanding its chemical reactivity. nih.govacs.org

The metabolism of thiophene-containing drugs is known to be mediated by cytochrome P450 (CYP) enzymes. acs.org This can lead to the formation of reactive metabolites, such as thiophene S-oxides and thiophene epoxides, which can be responsible for drug-induced toxicities. acs.orgresearchgate.net However, the presence of a thiophene ring does not always result in toxic metabolites, as other metabolic pathways may be more favorable. acs.org Computational tools can predict the sites of metabolism (SOMs) on a molecule, helping to anticipate its metabolic profile. nih.govacs.org For this compound, potential metabolic transformations could include oxidation of the thiophene ring, oxidation of the methyl group, and reduction of the ketone.

Specialized Research Applications and Future Perspectives

Research in Molecular Chemoreception and Olfactory/Gustatory Phenotypes

The chemical senses of taste and smell are initiated by the interaction of molecules with specialized chemoreceptors. The compound 1-(3-Hydroxy-5-methyl-2-thienyl)ethanone, known for its characteristic "brown," "cooked," and "meaty" aroma, serves as a valuable tool in research aimed at understanding how specific molecular features translate into sensory perceptions. nih.gov

Recent computational studies have moved beyond correlating entire molecules or functional groups with odors, instead focusing on identifying specific, reproducible atom pairs within a molecule that are statistically linked to a particular smell. nih.govnih.gov This methodology analyzes the interatomic distance and the electronic environment (represented by NMR chemical shifts) of atom pairs, whether bonded or not. nih.govnih.gov By comparing these features across a database of molecules known to elicit a certain odor, researchers can pinpoint the precise structural and electronic fragments responsible for that perception.

In the case of this compound, which is associated with the perception of "brown," specific atom pairs have been identified that are consistently present in other molecules with "cooked," "meaty," and "roasted" aromas. nih.govnih.gov These reproducible atom pairs are considered the molecular basis for these specific olfactory phenotypes.

A computational analysis of this compound and 18 other compounds associated with a "brown" smell revealed recurring atom pairs linked to distinct facets of this aroma profile. nih.gov

Interactive Data Table: Atom Pairs in this compound Linked to Odor Perceptions

| Odor Perception | Correlated Atom Pairs | Description |

| Cooked | Sulfur-Oxygen (S-O) | Two distinct sulfur-to-oxygen atom pairs within the molecule show a high correlation with a "cooked" smell. nih.gov |

| Meaty | Oxygen-Oxygen (O-O) | The interatomic distance and electronic environment between the hydroxyl oxygen and the ketone oxygen are linked to "meaty" notes. nih.gov |

| Roasted | Carbon-Carbon (C3-C6) | The relationship between specific carbon atoms within the thienyl ring (designated C3 and C6) is correlated with "roasted" perceptions. nih.gov |

This approach allows for a highly granular understanding of structure-odor relationships, moving the field closer to predicting a molecule's scent based on its fundamental atomic structure. nih.gov

While the precise olfactory receptors (ORs) that bind to this compound have not been definitively identified, a mechanistic hypothesis can be formulated based on the general principles of chemoreception. frontiersin.orgbritannica.com The process is believed to begin when the volatile odorant molecule travels through the nasal cavity and partitions into the olfactory mucus. kenhub.comnih.gov

The activation of a specific OR, which is a type of G-protein coupled receptor (GPCR), is a highly specific event driven by the molecule's structure and electronic properties. frontiersin.orgnih.gov For this compound, the following interactions are hypothesized:

Binding Pocket Interaction: The molecule fits into a binding pocket on one or more ORs. The activation is not random but depends on specific non-covalent interactions between the molecule and the amino acid residues of the receptor. nih.gov

Role of Functional Groups: The hydroxyl (-OH) and ketone (C=O) groups are capable of forming hydrogen bonds, while the methyl group (-CH3) can engage in hydrophobic interactions. These interactions help to orient the molecule and stabilize its binding within the receptor pocket.

Contribution of the Thiophene (B33073) Ring: The thiophene ring itself is a critical pharmacophore. Its electron-rich nature and the presence of the sulfur atom's lone electron pairs can facilitate unique interactions, including hydrogen bonding and π-π stacking, with the receptor. nih.gov The planarity of the ring may also contribute to optimal ligand-receptor binding. nih.gov

Upon successful binding, the OR undergoes a conformational change, activating an intracellular G-protein (typically G-olf). britannica.comnih.gov This initiates a signaling cascade, leading to the production of second messengers like cyclic AMP (cAMP). britannica.com These messengers open ion channels, causing depolarization of the olfactory neuron and the generation of a nerve impulse that travels to the brain, where it is interpreted as a specific smell. kenhub.comnih.gov

Lead Compound Identification and Optimization in Drug Discovery Pipelines

The thiophene ring is a "privileged scaffold" in medicinal chemistry, meaning its structure is frequently found in biologically active compounds and approved drugs. kenhub.comnih.gov Its utility stems from its unique electronic properties and its ability to serve as a bioisosteric replacement for other aromatic rings, making compounds like this compound and its derivatives valuable starting points in drug discovery. kenhub.com

Structure-activity relationship (SAR) studies are central to optimizing a lead compound. By systematically modifying the structure of a thiophene derivative and assessing the impact on its biological activity, medicinal chemists can develop analogues with improved potency and selectivity for a specific biological target.

Strategies often involve:

Substitution Pattern Modification: Adding, removing, or changing substituents on the thiophene ring can dramatically alter a compound's interaction with a receptor. For example, in the development of BACE-1 inhibitors for Alzheimer's disease, adding a 5-keto group to a thiophene ring was found to significantly enhance binding potency through key interactions with a tryptophan residue in the enzyme's active site. researchgate.net

Structure-Based Drug Design (SBDD): Using high-resolution crystal structures of a target protein, chemists can rationally design thiophene ligands that fit precisely into the binding site. This approach was used to develop highly potent and selective tetra-substituted thiophene inhibitors of PI3K, an important cancer target. By installing a triazole moiety, researchers maintained a critical hydrogen-bonding network, and optimization of a phenyl group on the thiophene maximized selectivity against the related mTOR kinase.

Scaffold Hybridization: Combining the thiophene core with other pharmacologically active fragments can create hybrid molecules with novel or enhanced activities. This strategy has been employed to develop potent antitumor agents. nih.gov

Bioisosterism is the practice of replacing one atom or group in a molecule with another that has similar physical or chemical properties to create a new compound with a similar or improved biological profile. The thiophene ring is widely considered a classical bioisostere of the benzene (B151609) ring. kenhub.com

This replacement can offer several advantages:

Improved Physicochemical Properties: Substituting a benzene ring with a thiophene ring can alter a molecule's solubility, lipophilicity, and metabolic stability. kenhub.com The sulfur atom in thiophene can participate in hydrogen bonding in a way that carbon in benzene cannot, potentially improving drug-receptor interactions. nih.gov

Enhanced Target Affinity and Selectivity: In some cases, the subtle differences in size, shape, and electronics between thiophene and benzene can lead to a better fit within a biological target. In the development of ligands for the GluN2B receptor, a target for neurodegenerative diseases, replacing a benzene ring with a thiophene ring was not only well-tolerated but in one instance led to an 8-fold increase in binding affinity without a loss of selectivity.

Novel Intellectual Property: Creating bioisosteric analogues of existing drugs is a common strategy for developing new chemical entities with patentable novelty.

Role in Materials Science and Optoelectronic Device Development (Broader Thiophene Applications)

Beyond biology, the thiophene ring is a fundamental building block in the field of materials science, particularly for organic electronics. Thiophene-based polymers and small molecules are prized for their semiconductor properties, solution processability, and tunable electronic and optical characteristics. frontiersin.orgnih.gov

These materials are integral components in a range of optoelectronic devices:

Organic Field-Effect Transistors (OFETs): Polythiophenes and oligothiophenes are used as the active semiconductor layer in OFETs due to their efficient charge transport properties.

Organic Photovoltaics (OPVs): Thiophene derivatives are frequently used as the electron-donor material in the active layer of organic solar cells, where their ability to absorb light and transport charge is critical. frontiersin.org

Organic Light-Emitting Diodes (OLEDs): The tunable fluorescence properties of thiophene-based materials make them suitable for use in the emissive layer of OLEDs for displays and lighting.

Sensors and Bioelectronics: The inherent conductivity of thiophene polymers like PEDOT allows them to effectively interface with biological systems. They are used to create biosensors, neural probes, and electronic scaffolds for tissue engineering, translating biological signals into electronic ones.

The development of novel thiophene-based conjugated macrocycles and donor-acceptor (D-A) systems continues to push the performance of these devices, highlighting the versatility of the thiophene scaffold in creating advanced functional materials. frontiersin.org

Exploration of Optical and Electronic Properties for Device Applications

The push-pull electronic system created by the hydroxyl and acetyl groups on the thiophene ring results in a polarized molecule, a feature that is highly desirable for applications in optical and electronic devices. This intramolecular charge transfer character can lead to significant nonlinear optical (NLO) properties, which are crucial for materials used in technologies such as optical switching and frequency conversion. The planar conformation of the thiophene ring, often confirmed by X-ray crystallography, facilitates π-conjugation, further enhancing these electronic properties. Computational studies have estimated the dipole moment of similar structures to be in the range of 3.2–3.5 D, indicating a substantial charge separation. evitachem.com The investigation into how the specific substitution pattern of this compound influences its hyperpolarizability and other NLO coefficients is a key area of future research, with potential applications in the development of advanced photonic and optoelectronic devices.

Potential in Bioimaging and Biosensor Technologies

While specific applications of this compound in bioimaging and biosensors are still emerging, the inherent properties of thiophene derivatives make this a promising field of exploration. Thiophene-based compounds are known to exhibit fluorescence, a property that is fundamental to bioimaging. The presence of the hydroxyl and acetyl groups can modulate the fluorescence quantum yield and Stokes shift of the molecule. Researchers are investigating how the electronic environment of the thiophene ring in this compound can be fine-tuned to create probes that are sensitive to specific biological analytes or microenvironments.

In the realm of biosensors, the functional groups of this compound offer handles for immobilization onto sensor surfaces. The hydroxyl group, for instance, could be used for covalent attachment to a substrate. Changes in the local environment, such as pH or the binding of a target molecule, could perturb the electronic structure of the thiophene ring, leading to a detectable change in an optical or electrochemical signal. The development of biosensors based on this compound could lead to new diagnostic tools with high sensitivity and selectivity.

Advanced Analytical and Spectroscopic Characterization Techniques for Structural Elucidation

A comprehensive understanding of the structure and properties of this compound relies on a suite of advanced analytical and spectroscopic techniques.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Conformational and Electronic Analysis

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of this compound.

¹H NMR: The proton NMR spectrum provides crucial information about the chemical environment of the hydrogen atoms. Characteristic signals are expected for the methyl protons, the aromatic proton on the thiophene ring, and the hydroxyl proton. The chemical shift of the aromatic proton is particularly sensitive to the electronic effects of the substituents.

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule. The chemical shifts of the carbonyl carbon and the carbons of the thiophene ring are indicative of the electron distribution within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methyl (CH₃) | ~2.4 | ~15 |

| Acetyl (CH₃) | ~2.5 | ~28 |

| Thiophene (H) | ~6.8 | - |

| Thiophene (C2) | - | ~140 |

| Thiophene (C3) | - | ~155 |

| Thiophene (C4) | - | ~120 |

| Thiophene (C5) | - | ~135 |

| Carbonyl (C=O) | - | ~190 |

Note: These are approximate values and can vary based on solvent and other experimental conditions.

Mass Spectrometry (HRMS, Fragmentation Analysis)

Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, allowing for the determination of the molecular formula (C₇H₈O₂S). The monoisotopic mass is a key piece of data for confirming the identity of the compound.

Fragmentation Analysis: In techniques like electron-impact mass spectrometry (EI-MS), the molecule is fragmented in a predictable manner. The fragmentation pattern provides structural information. For this compound, a prominent molecular ion peak at m/z 156 is observed. evitachem.com A characteristic fragmentation is the loss of the acetyl group (•COCH₃), leading to a base peak at m/z 111. evitachem.com Another fragment at m/z 138 corresponds to the loss of a water molecule (H₂O). evitachem.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, which are characteristic of its functional groups.

IR Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. A broad band in the region of 3200–3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. A strong, sharp peak around 1650-1700 cm⁻¹ corresponds to the C=O stretching vibration of the ketone.

Raman Spectroscopy: Raman spectroscopy can provide additional information, particularly for the vibrations of the thiophene ring and the C-S bond, which may be weak in the IR spectrum. The combination of IR and Raman data allows for a comprehensive analysis of the functional groups present in the molecule.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Carbonyl (C=O) | C=O Stretch | 1650 - 1700 (strong, sharp) |

| Thiophene Ring | C=C Stretch | ~1500 - 1600 |

| Methyl (C-H) | C-H Stretch | ~2850 - 3000 |

Emerging Research Frontiers and Challenges for this compound Research

The compound this compound, a substituted thiophene, stands at the intersection of several key areas of chemical research, from medicinal chemistry to materials science. While its primary current application is as a flavoring agent, its rich chemical structure, featuring a hydroxyl, a methyl, and an acetyl group on a thiophene ring, presents numerous opportunities for future investigation and development. evitachem.comparchem.com However, realizing this potential requires overcoming significant synthetic and methodological challenges.

Emerging Research Frontiers

The unique arrangement of functional groups on the this compound scaffold makes it a promising candidate for exploration in several advanced scientific fields. The thiophene nucleus itself is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs. nih.govnih.gov

Medicinal Chemistry and Drug Discovery: The most promising frontier for this compound is its use as a versatile precursor for novel therapeutic agents. Thiophene derivatives have a well-documented history of diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties. nih.govnih.govmdpi.com The specific functional groups of this compound offer multiple points for chemical modification to develop new pharmacologically active molecules. evitachem.com The hydroxyl group, for instance, may contribute to antioxidant activity by scavenging free radicals. evitachem.com

Derivatization Potential: The acetyl group can be transformed into various other functionalities, such as oximes, hydrazones, or more complex heterocyclic systems, which are common strategies in drug design. The hydroxyl group can be esterified or etherified to modulate the compound's solubility and pharmacokinetic properties.

Bioisosteric Replacement: In drug design, the thiophene ring is often used as a bioisostere of a phenyl ring, which can improve metabolic stability and binding affinity. nih.gov This compound could serve as a starting point for creating new analogues of existing phenyl-based drugs.

Materials Science: Thiophene-based materials are foundational to the field of organic electronics, where they are used in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.govnumberanalytics.com

Functional Monomers: this compound could be developed into a functional monomer for polymerization. The hydroxyl and acetyl groups provide handles for creating polymers with tailored electronic and physical properties.

Corrosion Inhibitors: Thiophene derivatives have been shown to be effective corrosion inhibitors for metals, a property attributed to the interaction of the sulfur atom with the metal surface. researchgate.netresearchgate.net This compound and its derivatives could be investigated for applications in protecting steel and other alloys in acidic environments.

Table 1: Potential Research Frontiers for this compound

| Research Area | Potential Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Precursor for anti-inflammatory, anticancer, or antimicrobial agents | Thiophene is a known pharmacophore; functional groups allow for extensive derivatization to create a library of new compounds for screening. nih.govnih.govmdpi.com |

| Development of novel antioxidant compounds | The phenolic hydroxyl group suggests inherent radical-scavenging capabilities. evitachem.com | |

| Materials Science | Monomer for conductive polymers and organic electronics (OLEDs, OFETs) | The thiophene ring is a key building block in organic semiconductors; functional groups allow for tuning of electronic properties. nih.govnumberanalytics.com |

| Development of novel corrosion inhibitors | The sulfur atom in the thiophene ring can adsorb onto metal surfaces, providing a protective layer. researchgate.netresearchgate.net | |

| Catalysis | Synthesis of novel ligands for organometallic catalysis | Heterocyclic compounds are widely used as ligands; the functional groups could coordinate with metal centers to create catalysts for specific reactions. mdpi.com |

Research Challenges

Despite its potential, significant hurdles exist in the research and application of this compound. These challenges are primarily synthetic in nature and are compounded by a lack of dedicated research on this specific molecule.

Synthesis and Selectivity: The synthesis of polysubstituted thiophenes with a specific substitution pattern is a well-known challenge in organic chemistry.

Regioselectivity: Achieving the desired 2,3,5-substitution pattern without the formation of unwanted isomers can be difficult and often requires multi-step, complex synthetic routes. nih.govresearchgate.net Developing a high-yield, regioselective, and scalable synthesis is a primary challenge for making this compound more accessible for research.

Functional Group Interference: The presence of three distinct functional groups (hydroxyl, acetyl, methyl) complicates further chemical modifications. For instance, many reactions targeting the acetyl group could be impeded by the acidic hydroxyl group, necessitating the use of protecting group strategies. These extra steps increase the complexity and cost of synthesis.

Catalyst and Reaction Compatibility: The sulfur atom in the thiophene ring, while crucial for its electronic properties, can also pose problems in certain chemical reactions.

Catalyst Poisoning: Sulfur is a known poison for many transition metal catalysts, particularly palladium, which is widely used in common cross-coupling reactions like Suzuki and Stille couplings that are essential for building more complex molecules. nih.gov This can limit the synthetic routes available for creating derivatives.

Limited Existing Literature: A major challenge is the sparse body of research focused specifically on this compound. Much of the knowledge must be extrapolated from research on other thiophene derivatives. mdpi.com This lack of foundational data means that new research must often start from scratch, increasing the time and resources required for development.

Table 2: Key Challenges in this compound Research

| Challenge | Description | Implication for Research |

|---|---|---|

| Regioselective Synthesis | Difficulty in controlling the precise placement of functional groups on the thiophene ring during synthesis, often leading to isomeric mixtures. nih.govresearchgate.net | Increased purification costs and lower overall yields; a barrier to large-scale production for applied research. |

| Functional Group Compatibility | The different reactive sites (hydroxyl, ketone) can interfere with each other, requiring complex protecting group strategies for selective modification. | Limits the straightforward application of many standard organic reactions, adding steps and complexity to synthetic pathways. |

| Catalyst Poisoning | The sulfur atom can deactivate transition metal catalysts (e.g., Palladium) commonly used in synthetic chemistry. | Restricts the choice of synthetic methods for derivatization, particularly for widely used cross-coupling reactions. nih.gov |

| Lack of Specific Data | There is a very limited amount of published research focusing directly on this compound's reactivity and applications. | Researchers must rely on data from related compounds, which may not be directly applicable, leading to a trial-and-error approach. |

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing 1-(3-Hydroxy-5-methyl-2-thienyl)ethanone, and how should data be interpreted?

Methodological Answer:

- Spectroscopic Techniques :

- IR Spectroscopy : Identify hydroxyl (-OH) and carbonyl (C=O) functional groups. Compare peaks with reference data (e.g., NIST Chemistry WebBook, ).

- NMR : Use - and -NMR to resolve the thienyl ring protons (δ 6.5–7.5 ppm) and the acetyl group (δ 2.5–3.0 ppm for CH, δ 190–210 ppm for C=O). Assign signals using coupling constants and DEPT/HSQC experiments .

- Mass Spectrometry (MS) : Confirm molecular ion [M] at m/z 156.2 (CHOS) and fragment ions (e.g., loss of -OH or CHCO groups) .

- Chromatography : Use reverse-phase HPLC with UV detection (λ ≈ 280 nm for conjugated systems) to assess purity. Calibrate retention times against synthetic standards.

- Physical Properties : Validate melting point (73–76°C) via DSC and boiling point (268–269°C) using distillation under reduced pressure .

Q. What synthetic strategies are applicable for preparing this compound?

Methodological Answer:

- Friedel-Crafts Acylation : React 3-hydroxy-5-methylthiophene with acetyl chloride in the presence of Lewis acids (e.g., AlCl) under anhydrous conditions. Monitor regioselectivity via TLC .

- Protection/Deprotection : Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride before acylation to prevent side reactions. Remove the protecting group using tetrabutylammonium fluoride (TBAF) .

- Critical Parameters :

- Maintain inert atmosphere (N/Ar) to avoid oxidation.

- Optimize reaction temperature (40–60°C) to balance yield and selectivity.

Advanced Research Questions

Q. How can computational modeling elucidate the structure-odor relationship of this compound?

Methodological Answer:

- Atom Pair Analysis : Identify key atom pairs (e.g., S-O, O-O, and thienyl C3/C6) using molecular docking or QSAR models. These pairs correlate with "meaty" or "roasted" odors observed in sensory studies (Figure 3 in ) .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict binding affinity with olfactory receptors (e.g., OR1A1). Compare results with experimental GC-olfactometry data .

- Data Interpretation : Cross-validate computational predictions with human panel assessments to refine models.

Q. What methodologies assess the genotoxic potential of thiophene derivatives like this compound?

Methodological Answer:

- In Vitro Assays :

- In Vivo Studies : Administer the compound to rodents and analyze liver micronuclei or chromosomal aberrations. Note that glutathione (GSH) conjugation may detoxify reactive S-oxide intermediates, explaining discrepancies between in vitro and in vivo results .

- Metabolic Profiling : Use LC-MS to identify metabolites (e.g., carboxylic acid derivatives) in microsomal incubations.

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) :

- Challenges : Address potential twinning or disorder in the thienyl ring using PLATON or OLEX2 software.

Q. How should researchers resolve contradictions between in vitro and in vivo genotoxicity data for thiophene-based compounds?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.